REACTION_CXSMILES
|
[N+](C1C=CC(OC(NC2SC(C3C=CC=CC=3)=CN=2)=O)=CC=1)([O-])=O.C1(C2SC(NC(N[N:40]3[CH2:45][CH2:44][N:43]([CH2:46][C:47]([N:49]4[CH2:53][CH2:52][CH2:51][CH2:50]4)=[O:48])[CH2:42][CH2:41]3)=O)=NC=2)C=CC=CC=1>>[N:49]1([C:47]([CH2:46][N:43]2[CH2:42][CH2:41][NH:40][CH2:45][CH2:44]2)=[O:48])[CH2:50][CH2:51][CH2:52][CH2:53]1
|
Name
|
12
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CN=C(S1)NC(=O)NN1CCN(CC1)CC(=O)N1CCCC1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OC(=O)NC=2SC(=CN2)C2=CC=CC=C2)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C(=O)CN1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.59 mmol | |
AMOUNT: MASS | 117 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |